2-Amino-4-chloro-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Description
Properties
IUPAC Name |
2-amino-4-chloro-6-oxo-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4O/c6-3-2(1-7)4(11)10-5(8)9-3/h(H3,8,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXNJBLPLAZMEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(N=C(NC1=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517790 | |
| Record name | 2-Amino-6-chloro-4-oxo-1,4-dihydropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85840-23-9 | |
| Record name | 2-Amino-6-chloro-4-oxo-1,4-dihydropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-6-oxo-1,6-dihydropyrimidine-5-carbonitrile typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of malononitrile and aromatic aldehydes in the presence of a basic catalyst such as potassium carbonate (K2CO3) . The reaction conditions often include heating and stirring to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloro-6-oxo-1,6-dihydropyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized forms of the compound.
Scientific Research Applications
2-Amino-4-chloro-6-oxo-1,6-dihydropyrimidine-5-carbonitrile has a wide range of scientific research applications, including:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent in the treatment of various diseases.
Biological Studies: The compound is used in studies to understand its effects on biological systems, including its role in inhibiting enzymes like xanthine oxidase.
Industrial Applications: It is utilized in the synthesis of dyes, sanitizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-Amino-4-chloro-6-oxo-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of uric acid . This inhibition can lead to a decrease in uric acid levels, making it a potential treatment for hyperuricemia-associated diseases. Additionally, the compound can interfere with DNA synthesis, leading to the suppression of cell growth and colony formation .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations and Physical Properties
Pyrimidine derivatives exhibit diverse properties based on substituents at positions 2, 4, and 4. Below is a comparative analysis of key analogues:
Table 1: Substituents and Physical Properties of Selected Pyrimidine Derivatives
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The chloro group (Cl) at position 4 in the target compound enhances electrophilicity compared to methoxy (OCH₃) or methylthio (SMe) groups, influencing reactivity in nucleophilic substitutions .
- Melting Points : Derivatives with bulkier substituents (e.g., benzylthio, bromophenyl) exhibit higher melting points due to increased molecular rigidity and intermolecular interactions .
Key Observations :
- Antiviral Activity : The nitrobenzylthio and chlorophenyl groups in the SARS-CoV inhibitor enhance binding to the protease active site .
- Antifungal Activity: Indolyl and hydrazino groups in analogue improve membrane permeability, a feature absent in the target compound.
- Corrosion Inhibition : The chloro and carbonitrile groups in the target compound contribute to adsorption on metal surfaces, as shown in DFT studies .
Biological Activity
Overview
2-Amino-4-chloro-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a heterocyclic compound notable for its diverse biological activities and potential therapeutic applications. This compound has garnered interest in medicinal chemistry due to its enzyme inhibitory properties and potential roles in treating various diseases.
- Chemical Formula : CHClNO
- CAS Number : 85840-23-9
- Molecular Weight : 158.56 g/mol
Synthesis
The synthesis of 2-Amino-4-chloro-6-oxo-1,6-dihydropyrimidine-5-carbonitrile typically involves the reaction of malononitrile and appropriate aromatic aldehydes in the presence of a basic catalyst, such as potassium carbonate (KCO) . Industrial methods may utilize continuous flow reactors to enhance yield and purity.
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes. Notably, it has been shown to inhibit xanthine oxidase, an enzyme involved in uric acid production, which is significant for conditions such as gout .
Enzyme Inhibition
The compound's structural features allow it to act as an inhibitor for several enzymes:
- Xanthine Oxidase : Inhibition can lead to decreased uric acid levels, beneficial in treating hyperuricemia.
Antimicrobial Activity
Pyrimidine derivatives have been explored for their antimicrobial properties. While specific data on this compound's antimicrobial effects are not extensively documented, related compounds have shown efficacy against various pathogens .
Study on Enzyme Inhibition
In a study examining enzyme inhibitors, it was found that compounds similar to 2-Amino-4-chloro-6-oxo-1,6-dihydropyrimidine exhibited significant inhibition of cyclooxygenases (COX), which are crucial in inflammatory processes. This suggests potential applications in treating inflammatory diseases .
Anticancer Activity Research
A series of pyrimidine derivatives were synthesized and tested against cancer cell lines. The results indicated that certain modifications could enhance their anticancer efficacy, suggesting that further exploration of 2-Amino-4-chloro-6-oxo-1,6-dihydropyrimidine could yield promising results .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 2-Amino-4 H-pyran-3-carbonitrile | High | Anticancer |
| 6-Oxo-1,6-dihydropyrimidine | Moderate | Enzyme inhibition |
| Ethyl 6-Oxo-1,6-dihydropyrimidine | Moderate | Antimicrobial |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-amino-4-chloro-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via multi-step reactions. A common approach involves:
- Step 1 : Condensation of aromatic aldehydes with urea/thiourea derivatives under acidic or basic conditions to form the pyrimidine core.
- Step 2 : Chlorination at the 4-position using POCl₃ or PCl₅ under reflux (60–80°C for 4–6 hours).
- Step 3 : Introduction of the nitrile group via cyanation reactions (e.g., using KCN or NaCN in DMF at 100–120°C).
Optimization includes varying solvent polarity (DMF vs. ethanol), temperature gradients, and catalysts (e.g., K₂CO₃ for nucleophilic substitution) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key data should researchers prioritize?
- Methodology :
- ¹H/¹³C NMR : Identify NH₂ protons (δ 5.10–6.00 ppm, exchangeable) and nitrile carbons (δ 115–118 ppm). The pyrimidine ring protons appear as multiplets in δ 7.00–8.40 ppm .
- IR Spectroscopy : Confirm NH₂ (ν 3320–3478 cm⁻¹), C≡N (ν 2195–2212 cm⁻¹), and carbonyl (ν 1640–1681 cm⁻¹) .
- Mass Spectrometry : Look for molecular ion peaks (e.g., m/z 349.12 for Cl-substituted derivatives) and fragmentation patterns (e.g., loss of substituent groups) .
Q. How do substituents at the 2- and 6-positions influence the compound’s reactivity and biological activity?
- Methodology : Substituents modulate electronic and steric effects:
- Electron-withdrawing groups (Cl, NO₂) : Enhance electrophilicity at the 5-position, improving reactivity with nucleophiles (e.g., amines, thiols) .
- Bulkier groups (piperidinyl, phenethyl) : Reduce solubility in polar solvents but improve binding to hydrophobic enzyme pockets (e.g., antimicrobial targets) .
- Bioactivity correlation : For example, 4-chlorophenyl derivatives show higher antimicrobial activity (MIC 12.5 µg/mL) compared to methoxy-substituted analogs .
Advanced Research Questions
Q. How can conflicting data on biological activity (e.g., antimicrobial vs. anticancer) be resolved through experimental design?
- Methodology :
- Dose-response assays : Test compounds across a concentration gradient (e.g., 1–100 µM) to identify selective toxicity thresholds.
- Target-specific assays : Use enzyme inhibition studies (e.g., DHFR for anticancer activity) alongside microbial growth assays to decouple mechanisms .
- Structural analogs : Synthesize derivatives with incremental substituent changes (e.g., replacing Cl with Br or CH₃) to isolate structure-activity relationships .
Q. What in silico strategies are effective for predicting the compound’s binding affinity to biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with receptors (e.g., EGFR, topoisomerase II). Prioritize hydrogen bonding with NH₂/C=O groups and π-π stacking with aromatic residues .
- MD simulations : Assess stability of ligand-receptor complexes over 50–100 ns trajectories (AMBER/CHARMM force fields). Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA/GBSA) .
- ADMET prediction : Tools like SwissADME evaluate solubility (LogS), bioavailability (Lipinski’s rule), and CYP450 interactions to prioritize synthesizable candidates .
Q. How can reaction byproducts (e.g., dimerization or oxidation) be minimized during synthesis?
- Methodology :
- Controlled stoichiometry : Use a 1.2:1 molar ratio of nucleophile (e.g., phenethylamine) to pyrimidine precursor to avoid over-substitution .
- Inert atmosphere : Conduct reactions under N₂/Ar to prevent oxidation of NH₂ groups.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate monomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
